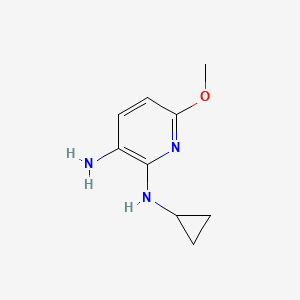![molecular formula C9H19N3S2 B12850191 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea is a sulfur-nitrogen heterocyclic compound It is known for its unique chemical structure, which includes a thiomorpholine ring and a thiourea group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea typically involves the reaction of ethylamine with thiourea in the presence of a thiomorpholine derivative. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained. One common method involves the use of microwave-supported one-pot reactions, which offer advantages such as shorter reaction times and higher yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomorpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted thiomorpholine derivatives .
Aplicaciones Científicas De Investigación
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-nitrogen heterocycles.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiomorpholine ring can interact with cell membranes, affecting their permeability and function . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea: Similar structure but with a methyl group instead of an ethyl group.
5-Alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one: Contains a thiazole ring instead of a thiourea group.
1,3,4-Thiadiazole Derivatives: These compounds have a thiadiazole ring and exhibit similar biological activities.
Uniqueness
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea is unique due to its specific combination of a thiomorpholine ring and a thiourea group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H19N3S2 |
|---|---|
Peso molecular |
233.4 g/mol |
Nombre IUPAC |
1-ethyl-3-(2-thiomorpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C9H19N3S2/c1-2-10-9(13)11-3-4-12-5-7-14-8-6-12/h2-8H2,1H3,(H2,10,11,13) |
Clave InChI |
WQKCSCGWXMQXBX-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=S)NCCN1CCSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


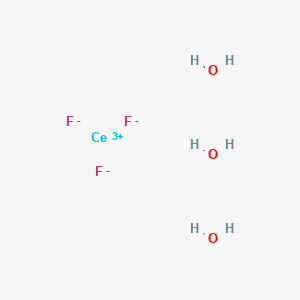
![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12850133.png)
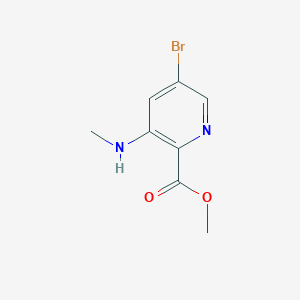
![2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)
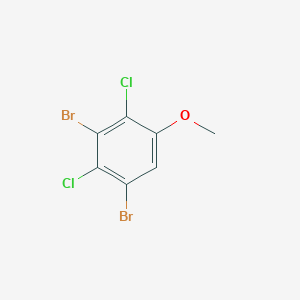
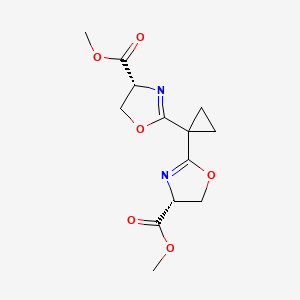

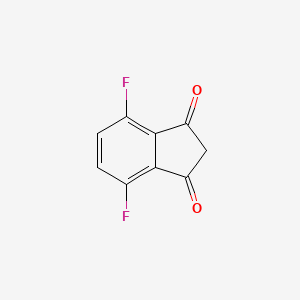

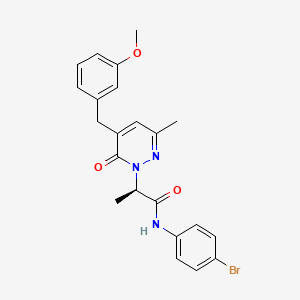
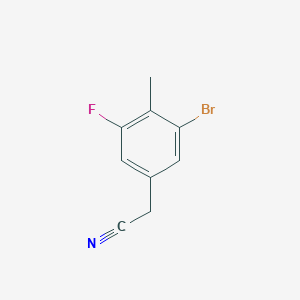
![1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12850170.png)

